molecular formula C18H13NO4 B12589612 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 648434-19-9

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B12589612
CAS No.: 648434-19-9
M. Wt: 307.3 g/mol
InChI Key: FHQXBDUINMIKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of acetovanillone with 4-methoxyphenylglyoxal in the presence of an acid catalyst, followed by cyclization to form the benzopyran ring . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like Meldrum’s acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction conditions, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions. Reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzopyran derivatives .

Scientific Research Applications

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern on the benzopyran ring, which contributes to its distinct chemical and biological properties. Its dual methoxy groups enhance its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

648434-19-9

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C18H13NO4/c1-21-12-5-3-11(4-6-12)18-15(10-19)17(20)14-8-7-13(22-2)9-16(14)23-18/h3-9H,1-2H3

InChI Key

FHQXBDUINMIKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.